Hydrogen-Bond Donor Capacity: Secondary Amine (N-H) vs. Tertiary Amine in 4-Methyl-4-(2-methylpropyl) Analog
The target compound possesses one hydrogen-bond donor (HBD) attributable to its secondary amine N-H, whereas the closely related analog 4-methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1935172-64-7) contains a tertiary amine with zero HBD count [1]. This distinction is critical: a secondary amine provides a reactive nucleophilic site for N-alkylation, N-acylation, and urea/thiourea formation—key transformations in medicinal chemistry library synthesis—that is entirely absent in the tertiary amine analog . Furthermore, HBD count directly influences passive membrane permeability and oral bioavailability predictions per Lipinski's Rule of Five; the target compound's HBD=1 falls within the drug-like range (≤5), while its synthetic accessibility for diversifying the N-position is substantially greater than that of the HBD-deficient tertiary amine comparator [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 1 (secondary amine N-H present) |
| Comparator Or Baseline | 4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1935172-64-7): HBD = 0 (tertiary amine, no N-H) |
| Quantified Difference | ΔHBD = 1 (target has one additional HBD group) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
The presence of a secondary amine N-H provides a chemically distinct synthetic handle absent in the tertiary amine comparator, directly determining the feasible reaction space for downstream derivatization and influencing both in vitro permeability and drug-likeness assessments.
- [1] PubChem Computed Properties: Hydrogen Bond Donor Count for CID 82076077 (target) vs. 4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine. National Center for Biotechnology Information (2024). View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
